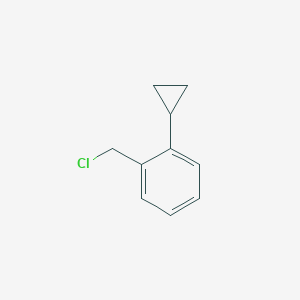

1-(Chloromethyl)-2-cyclopropylbenzene

Description

1-(Chloromethyl)-2-cyclopropylbenzene is an aromatic compound featuring a cyclopropyl substituent at the 2-position and a chloromethyl group (-CH₂Cl) at the 1-position of the benzene ring. Its synthesis likely involves halogenation or coupling reactions, similar to methods described for related compounds (e.g., using carbodiimide reagents in DMF) .

Properties

Molecular Formula |

C10H11Cl |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

1-(chloromethyl)-2-cyclopropylbenzene |

InChI |

InChI=1S/C10H11Cl/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |

InChI Key |

NWBIHIGKQFIVIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation Reagents and Conditions

Chloromethylation of aromatic rings is typically performed using chloromethyl methyl ether (CMME) or related chloromethylation reagents in the presence of Lewis acids such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). A patent describing chloromethylation of fluorinated benzenes provides a useful reference for the methodology, which can be adapted for cyclopropylbenzene derivatives.

| Parameter | Typical Range/Value |

|---|---|

| Chloromethylation reagent | Chloromethyl methyl ether (preferred), chloromethyl ether variants, chloromethyl acetyl chloride |

| Lewis acid catalyst | ZnCl2, AlCl3 |

| Temperature | 10 to 100 °C |

| Reaction time | 1 to 10 hours |

| Molar ratio (aromatic:reagent) | 1:1 to 1:10, optimal 1:5 to 6 |

Reaction Mechanism and Selectivity

The aromatic ring undergoes electrophilic substitution by the chloromethyl cation generated in situ. The cyclopropyl substituent at the ortho position (2-position) is generally stable under these conditions, but care must be taken to avoid ring-opening side reactions by controlling temperature and reaction time.

Example Procedure

- React 2-cyclopropylbenzene with chloromethyl methyl ether in the presence of ZnCl2 at 30–60 °C for 6 hours.

- Quench the reaction with water to hydrolyze intermediate complexes.

- Extract and purify 1-(Chloromethyl)-2-cyclopropylbenzene by distillation or chromatography.

Notes: This method is adapted from chloromethylation of related substituted benzenes.

Synthesis via Cyclopropylbenzyl Precursors

Preparation of 2-Cyclopropylbenzyl Alcohol or Halides

An alternative approach involves first preparing 2-cyclopropylbenzyl alcohol or halide derivatives, which can then be converted to the chloromethyl compound.

Representative Multi-Step Synthesis (Adapted from Literature)

This sequence allows for the selective synthesis of 1-(Chloromethyl)-2-cyclopropylbenzene with good control over purity and yield.

Alternative Synthetic Routes and Related Methodologies

Carbene Addition to Cyclopropenes

Research on bicyclo[1.1.0]butanes and cyclopropenes provides insight into cyclopropyl ring construction, which can be leveraged in the synthesis of cyclopropyl-substituted benzenes. Carbene addition methods enable formation of cyclopropyl rings on aromatic substrates, which can be subsequently functionalized.

Halogen-Metal Exchange and Lithiation

Halogen-metal exchange reactions and lithiation strategies allow for functionalization at the benzyl position adjacent to cyclopropyl groups, facilitating chloromethyl group introduction via electrophilic trapping.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct chloromethylation | Chloromethyl methyl ether, ZnCl2, 10–100 °C, 1–10 h | Straightforward, one-step | Potential cyclopropyl ring sensitivity |

| Suzuki coupling + chlorination | Pd catalyst, cyclopropylboronic acid, SOCl2 | High selectivity, modular | Multi-step, requires cross-coupling expertise |

| Carbene addition to cyclopropenes | Carbenes, cyclopropenes | Novel ring construction | More complex, less direct |

| Halogen-metal exchange + electrophilic substitution | Organolithium reagents, electrophiles | Precise functionalization | Sensitive to moisture, requires low temperature |

Research Findings and Analytical Data

- Selectivity: Chloromethylation is regioselective for the 1-position adjacent to the cyclopropyl substituent when starting from 2-cyclopropylbenzene, as steric and electronic effects guide substitution.

- Stability: The cyclopropyl ring remains intact under mild chloromethylation conditions (below 60 °C), but harsher conditions may cause ring-opening.

- Yields: Reported yields for chloromethylation reactions range from 60% to 80% depending on reagent purity and reaction optimization.

- Purification: Flash chromatography and vacuum distillation are effective for isolating pure 1-(Chloromethyl)-2-cyclopropylbenzene.

- Characterization: Confirmed by NMR (1H and 13C), mass spectrometry, and IR spectroscopy with characteristic signals for chloromethyl and cyclopropyl groups.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-cyclopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions can produce a variety of functionalized benzene derivatives.

- Oxidation can lead to the formation of benzyl alcohol or benzoic acid derivatives.

- Reduction typically yields methyl-substituted benzene compounds.

Scientific Research Applications

1-(Chloromethyl)-2-cyclopropylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-cyclopropylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with molecular targets and pathways .

Comparison with Similar Compounds

Key Observations:

Chloromethyl Group Reactivity: The chloromethyl group in 1-(Chloromethyl)-2-cyclopropylbenzene and the CBI dimer enables nucleophilic substitution, making them valuable in ADC linker systems .

Cyclopropane vs. Other Rings : The cyclopropane ring in 1-(Chloromethyl)-2-cyclopropylbenzene introduces steric hindrance and electronic effects distinct from the planar benzene or thiazole rings in analogs. This could influence binding affinity in drug targets or stability under physiological conditions .

Applications : While the CBI dimer is explicitly used in ADCs , 1-(Chloromethyl)-2-cyclopropylbenzene may serve as a precursor for cyclopropane-containing pharmaceuticals, leveraging its strained ring for enhanced target interaction.

Notes

Limitations : Direct data on 1-(Chloromethyl)-2-cyclopropylbenzene is scarce; comparisons rely on structural analogs and inferred properties.

Research Gaps : Further studies are needed to elucidate its pharmacokinetics and synthetic optimization.

Industrial Relevance : The compound’s dual functionality (chloromethyl and cyclopropane) positions it as a promising candidate for targeted drug delivery systems or agrochemicals.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Chloromethyl)-2-cyclopropylbenzene, and what factors influence reaction efficiency?

The compound is typically synthesized via chloromethylation of 2-cyclopropylbenzene using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃). Reaction efficiency depends on the catalyst activity, solvent polarity, and temperature. For example, AlCl₃ may enhance electrophilic substitution by stabilizing reactive intermediates, but excessive moisture can deactivate the catalyst. Purification often involves column chromatography or distillation to isolate the product from byproducts like di- or tri-substituted derivatives .

Q. How can researchers characterize the molecular structure and purity of 1-(Chloromethyl)-2-cyclopropylbenzene?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropyl and chloromethyl groups) and rule out regioisomers.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 167.06 for C₁₀H₁₁Cl).

- Chromatography : HPLC or GC with standards to assess purity (>98% is typical for research-grade material) .

Q. What are the primary reactivity patterns of the chloromethyl group in this compound?

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with amines, alcohols, or thiols to form secondary amines, ethers, or thioethers. It can also participate in elimination reactions under basic conditions (e.g., K₂CO₃) to generate alkenes. Reaction optimization requires controlling steric hindrance from the cyclopropyl group, which may slow kinetics compared to less bulky analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during nucleophilic substitution?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Temperature Control : Lower temperatures (0–25°C) reduce unwanted elimination.

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems. Monitoring via TLC or in-situ IR spectroscopy helps track progress and adjust conditions dynamically .

Q. What computational methods are used to predict the compound’s biological activity or metabolic pathways?

- Molecular Docking : To simulate binding affinity with target proteins (e.g., cytochrome P450 enzymes).

- DFT Calculations : To map electrostatic potentials and identify reactive sites for metabolism (e.g., chloromethyl group oxidation).

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on logP (predicted ~3.2) and topological polar surface area (~20 Ų) .

Q. How do researchers resolve contradictions in reported biological activity data for chlorinated aromatics?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain sensitivity, concentration ranges). Strategies include:

- Dose-Response Curves : Establish EC₅₀ values under standardized protocols.

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity measurements.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-(Chloromethyl)-2,4-dimethylbenzene) to isolate substituent effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 4 acute toxicity).

- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the chloromethyl group.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Methodological Challenges and Innovations

Q. What advanced techniques enable the study of reaction intermediates in chloromethylation?

- In-Situ Spectroscopy : ReactIR or NMR to detect transient species like benzyl carbocations.

- Isotopic Labeling : Use of ¹³C-labeled formaldehyde to trace incorporation into the chloromethyl group.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to elucidate mechanisms .

Q. How can researchers leverage this compound as a precursor for bioactive molecule libraries?

- Parallel Synthesis : Automated platforms to generate derivatives via substitution (e.g., with heterocyclic amines).

- Click Chemistry : Azide-alkyne cycloaddition using propargyl ether derivatives.

- Biological Screening : High-throughput assays against targets like kinase enzymes or antimicrobial pathways .

Data Reproducibility and Reporting

Q. What metadata should accompany experimental data for reproducibility?

Include:

- Catalyst Lot Numbers : Variability in Lewis acid purity can affect yields.

- Solvent Water Content : Measured via Karl Fischer titration.

- Spectroscopic Parameters : NMR solvent, temperature, and referencing standards.

- Biological Assay Conditions : Cell line passage numbers, incubation times, and positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.